molecular formula C7H7N3O B13008772 7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one

7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B13008772
M. Wt: 149.15 g/mol
InChI Key: BGUSEONEOLEBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a fused ring system combining pyrrole and pyrazine moieties, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol can yield derivatives of this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure high yield and purity, often incorporating continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are frequently used.

    Substitution: Halogenating agents such as bromine or chlorine are typical reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the context of its application, such as inhibiting microbial growth or interfering with cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific ring fusion and the presence of an amino group, which can significantly influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel therapeutic avenues.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

7-amino-2H-pyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C7H7N3O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,8H2,(H,9,11)

InChI Key

BGUSEONEOLEBRE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C2C(=O)N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.